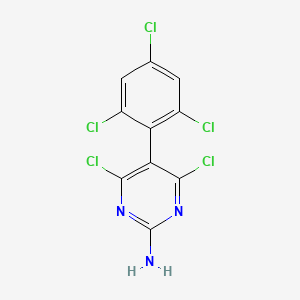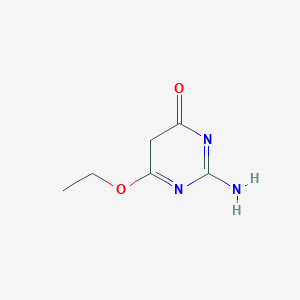
Boc-D-hydroxyproline tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-hydroxyproline tert-butyl ester: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.36 . . This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protected form of D-hydroxyproline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-hydroxyproline tert-butyl ester typically involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The process begins with the reaction of D-hydroxyproline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-D-hydroxyproline tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-hydroxyproline tert-butyl ester is widely used in peptide synthesis as a protected form of D-hydroxyproline. It allows for the selective introduction of D-hydroxyproline into peptides without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study the role of D-hydroxyproline in proteins and peptides. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of other chemical compounds .
Wirkmechanismus
The mechanism of action of Boc-D-hydroxyproline tert-butyl ester involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester group protects the carboxyl group, preventing it from participating in reactions until the protecting group is removed .
Vergleich Mit ähnlichen Verbindungen
Boc-L-hydroxyproline tert-butyl ester: Similar to Boc-D-hydroxyproline tert-butyl ester but with the L-enantiomer of hydroxyproline.
Boc-D-proline tert-butyl ester: Similar structure but without the hydroxyl group on the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide dual protection for the amino and carboxyl groups.
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
ditert-butyl (2R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(16)7-8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
OFVBFMVRUUJRFC-QVDQXJPCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


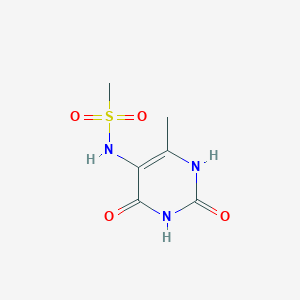
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)



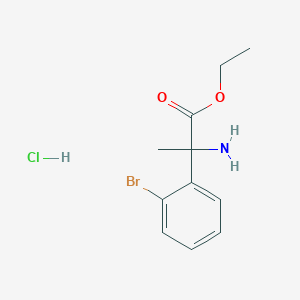
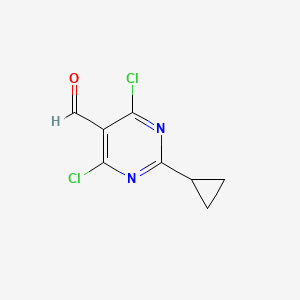
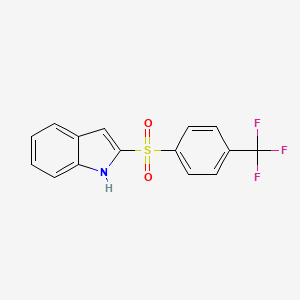

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
